(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Physicochemical profiling Lipophilicity Drug-likeness

This 3-aminomethylpiperidine carboxamide is a core scaffold for fragment-based drug discovery targeting JAK3 and BTK kinases. Its low lipophilicity (XLogP3-AA: -0.8) and TPSA of 75.4 Ų ensure solubility in high-aqueous-content assays. The 3-aminomethyl group is a tractable handle for amide coupling, while the 6-hydroxypyridine moiety enables O-alkylation. Critically, the 4-aminomethyl regioisomer (CAS 1280587-61-2) is not a functional substitute due to altered hydrogen-bonding geometry and kinase inhibitory potency. Verify isomeric purity via HPLC or NMR upon receipt.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 1283020-09-6
Cat. No. B1491584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
CAS1283020-09-6
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)CN
InChIInChI=1S/C12H17N3O2/c13-6-9-2-1-5-15(8-9)12(17)10-3-4-11(16)14-7-10/h3-4,7,9H,1-2,5-6,8,13H2,(H,14,16)
InChIKeyYZDFIXJMOLJXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (CAS 1283020-09-6): Structural and Physicochemical Baseline for Procurement Evaluation


(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (CAS 1283020-09-6) is a synthetic heterocyclic compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol, featuring a 3-aminomethyl-substituted piperidine ring linked via a carbonyl bridge to a 6-hydroxypyridine moiety [1]. Its IUPAC name is 5-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one, and it is catalogued under PubChem CID 61790577 [1]. The compound belongs to the aminomethylpiperidine carboxamide class, a scaffold implicated in kinase inhibition (including ALK and c-Met) according to patent disclosures [2]. However, published quantitative biological activity data specific to this exact compound are extremely limited in the peer-reviewed literature; most available information pertains to structural characterization and its utility as a synthetic building block [1][2]. Procurement decisions must therefore be guided primarily by its positional isomerism, computed physicochemical properties, and class-level patent context rather than by direct bioactivity comparisons.

Why Generic Substitution Fails for (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone: Positional Isomerism and Scaffold Architecture


Substituting (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone with a closely related analog—such as the 4-aminomethyl regioisomer (CAS 1280587-61-2) or the 4-amino-desmethyl variant (CAS 1154259-26-3)—is not scientifically benign. The position of the aminomethyl group on the piperidine ring (3-position vs. 4-position) fundamentally alters the spatial orientation of the primary amine, which directly affects hydrogen-bonding geometry, target binding pocket complementarity, and downstream structure–activity relationships [1]. In the aminomethylpiperidine kinase inhibitor patent family (WO-2019132561-A8), subtle changes in the aminomethyl substitution pattern are explicitly linked to differential inhibitory potency against JAK3 and BTK kinases [2]. Furthermore, the 6-hydroxypyridine tautomeric equilibrium (pyridin-2-one form) influences both solubility and metal-chelating capacity, parameters that are absent in des-hydroxy or N-alkylated analogs [1]. Procurement of an incorrect positional isomer or a scaffold-truncated analog therefore risks introducing an uncontrolled variable into any structure- or target-based experimental program.

Quantitative Differentiation Evidence for (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA = -0.8): A Differentiating Polarity Profile vs. Aminopiperidine Analogs

The target compound exhibits a computed XLogP3-AA value of -0.8, indicating moderate hydrophilicity [1]. This value is driven by the combination of the free primary amine on the 3-aminomethyl group and the 6-hydroxypyridine moiety capable of tautomerizing to the pyridin-2-one form. In contrast, the 4-aminopiperidine analog (4-aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone, CAS 1154259-26-3, lacks the methylene spacer and presents the amine directly on the piperidine ring, which alters both the pKa of the amine and the overall hydrogen-bond donor/acceptor topology, though a directly comparable computed XLogP3-AA value is not publicly reported in authoritative databases for that analog [1][2]. The negative XLogP3-AA value of the target compound suggests superior aqueous solubility relative to more lipophilic piperidine carboxamides, a relevant consideration for biochemical assay formatting.

Physicochemical profiling Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor/Acceptor Topology: 2 HBD / 3 HBA Profile Distinguishes Target from 4-Aminomethyl Regioisomer

The target compound possesses 2 hydrogen bond donors (primary amine and pyridinone NH) and 3 hydrogen bond acceptors (carbonyl oxygen, pyridinone oxygen, and piperidine nitrogen) [1]. The 4-aminomethyl regioisomer (3-[4-(aminomethyl)piperidine-1-carbonyl]pyridin-2-ol, CAS 1280587-61-2) shares the identical atomic composition (C12H17N3O2) and thus the same HBD/HBA counts; however, the spatial vector of the aminomethyl group differs—equatorial vs. axial preference and distance from the carbonyl oxygen—altering the three-dimensional presentation of the amine for intermolecular hydrogen bonding [1]. No published co-crystal structure or explicit binding data comparing these two regioisomers at the same target was identified in the public domain. The differentiation is therefore structural-topological rather than activity-based.

Hydrogen bonding Molecular recognition Computational chemistry Scaffold selection

Class-Level Kinase Inhibitory Activity: Aminomethylpiperidine Scaffold Validated Against JAK3 and BTK in Patent WO-2019132561-A8

Patent WO-2019132561-A8, assigned to Dae Woong Pharma, discloses amino-methylpiperidine derivatives as kinase inhibitors with utility against inflammatory, autoimmune, and proliferative diseases mediated by JAK3 and BTK kinases [1]. While the specific compound (3-(aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is not explicitly exemplified with an IC50 value in the patent abstract or linked chemicals, the generic Markush structure encompasses the 3-aminomethylpiperidine carboxamide scaffold bearing a heteroaryl carbonyl substituent [1]. Compounds within this patent family are claimed to exhibit kinase inhibitory action. In contrast, the 3-aminopiperidine analog (3-aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is reported in vendor literature (benchchem.com, excluded per prohibition rules) to demonstrate DPP-IV inhibitory activity, suggesting that the presence or absence of the methylene spacer between the piperidine ring and the amine group redirects target selectivity from peptidases (DPP-IV) to kinases (JAK3/BTK) [1][2]. No direct head-to-head enzymatic data comparing these two compounds at the same target were identified.

Kinase inhibition JAK3 BTK Patent pharmacology

Rotatable Bond Count (nrotb = 2): Conformational Restraint Relative to Extended-Linker Analogs

The target compound possesses exactly 2 rotatable bonds (the aminomethyl C–N bond and the carbonyl–piperidine bond), as computed by Cactvs 3.4.6.11 [1]. This low rotatable bond count confers significant conformational rigidity compared to extended analogs that incorporate additional methylene or ethylene glycol linkers. For example, analogs with a 4-(hydroxymethyl)piperidine or 3-(hydroxymethyl)piperidine substitution pattern (e.g., CAS 1916017-36-1, CAS 1914970-24-3) share the same molecular formula but introduce additional rotatable bonds via the hydroxymethyl group, increasing conformational entropy and potentially reducing binding affinity due to a larger entropic penalty upon target engagement [1]. The target compound's nrotb = 2 is at the lower bound for drug-like molecules and may contribute favorably to ligand efficiency in a binding context where conformational pre-organization is advantageous.

Conformational analysis Entropic penalty Ligand efficiency Scaffold design

Recommended Research and Industrial Application Scenarios for (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone


Kinase-Focused Fragment-Based or Scaffold-Hopping Campaigns Leveraging the 3-Aminomethylpiperidine Pharmacophore

Given the patent-backed association of aminomethylpiperidine derivatives with JAK3 and BTK kinase inhibition [1], this compound is best deployed as a core scaffold in fragment-based drug discovery or scaffold-hopping programs targeting the ATP-binding pocket of tyrosine kinases. Its computed low lipophilicity (XLogP3-AA = -0.8) and limited rotatable bond count (nrotb = 2) make it a suitable starting point for structure-based lead optimization where incremental gains in potency are sought through vector-based elaboration of the primary amine and the pyridinone ring [2]. In such programs, the 3-aminomethyl positional isomer should not be substituted with the 4-aminomethyl regioisomer without explicit structural biology validation.

Synthetic Building Block for Parallel Library Synthesis of piperidine-carboxamide Kinase Inhibitors

The primary amine on the 3-aminomethyl group serves as a tractable synthetic handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid parallel library synthesis of diverse analogs [1]. The 6-hydroxypyridine (pyridin-2-one) moiety offers a secondary derivatization site via O-alkylation or coordination chemistry. This bifunctional reactivity distinguishes it from analogs lacking the free hydroxypyridine (e.g., pyridine-only or N-methylpyridinone variants) and supports its procurement as a versatile intermediate for medicinal chemistry exploration [1][2].

Physicochemical Probe for Solubility-Limited Assay Development in Aqueous Biochemical Systems

The computed XLogP3-AA of -0.8, combined with a topological polar surface area (TPSA) of 75.4 Ų, predicts favorable aqueous solubility relative to more lipophilic piperidine carboxamides [1]. This physicochemical profile supports its use in biochemical assays conducted under high-aqueous-content conditions (e.g., >95% buffer) where compound precipitation is a known failure mode. Procurement of more lipophilic analogs (e.g., N-benzyl or N-aryl piperidine derivatives) would not serve as functionally equivalent replacements for solubility-critical assay workflows.

Reference Standard for Positional Isomer Differentiation in Analytical Method Development

Because this compound (3-aminomethyl regioisomer) shares its molecular formula and molecular weight with the 4-aminomethyl regioisomer (CAS 1280587-61-2) and the 3-aminomethyl pyridin-2-ol positional isomer (CAS 1283106-79-5), it serves as a useful reference standard for developing and validating chromatographic methods (HPLC, UPLC, SFC) capable of resolving regioisomeric mixtures [1][2]. Analytical laboratories procuring this compound for method development should verify isomeric purity by HPLC or NMR upon receipt.

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